molecular formula C10H9IO B1451959 6-iodo-3,4-dihydronaphthalen-1(2H)-one CAS No. 340825-13-0

6-iodo-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1451959
M. Wt: 272.08 g/mol
InChI Key: TUMAMZXVZVEYLU-UHFFFAOYSA-N
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Patent
US08889906B2

Procedure details

A mixture of N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)-acetamide 2.5 grams (12.3 mmole) in 20 mL 20% sulfuric acid was heated at 90° for 45 minutes. The solution was allowed to cool to room temperature whereupon 6-amino-3,4-dihydro-2H-naphthalen-1-one sulfate (not shown) precipitated as a solid mass. To this solid was added 20 mL water and 20 mL glacial acetic acid. The resulting solution was stirred in an ice bath and a solution of 1.72 grams (25 mmoles) sodium nitrite in 15 mL water was added dropwise over 0.5 hour. The reaction mixture was slowly poured into a well stirred solution of 8 grams (48 mmoles) potassium iodide in 80 mL water. The mixture was extracted with 200 mL ethyl ether, and the organic phase was washed with water, then saturated sodium hydrogen sulfite, then with saturated sodium chloride. The organic phase was dried (magnesium sulfate) and concentrated under reduced pressure. The residue was subjected to low pressure column chromatography over silica gel 230-400 mesh eluting with 5% ethyl acetate in hexane. 6-Iodo-3,4-dihydro-2H-naphthalen-1-one was obtained as a white solid, 3.12 grams (94%), m.p. 77-78°.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
6-amino-3,4-dihydro-2H-naphthalen-1-one sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.72 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:11][CH2:10][CH2:9][C:8]2[CH:7]=[C:6](NC(=O)C)[CH:5]=[CH:4][C:3]1=2.S(O)(O)(=O)=O.NC1C=C2C(=CC=1)C(=O)CCC2.N([O-])=O.[Na+].[I-:37].[K+]>S(=O)(=O)(O)O.O>[I:37][C:6]1[CH:7]=[C:8]2[C:3](=[CH:4][CH:5]=1)[C:2](=[O:1])[CH2:11][CH2:10][CH2:9]2 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
O=C1C=2C=CC(=CC2CCC1)NC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
6-amino-3,4-dihydro-2H-naphthalen-1-one sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.NC=1C=C2CCCC(C2=CC1)=O
Step Three
Name
Quantity
1.72 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90° for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
precipitated as a solid mass
ADDITION
Type
ADDITION
Details
To this solid was added 20 mL water and 20 mL glacial acetic acid
ADDITION
Type
ADDITION
Details
The reaction mixture was slowly poured into a well
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 200 mL ethyl ether
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2CCCC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.